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Compound of Interest

Compound Name: Barium hydrogen phosphate

Cat. No.: B154793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of barium hydrogen
phosphate (BaHPO₄), a compound of interest for its potential applications in bioceramics, ionic

conductors, and as a component in phosphors. This document summarizes key

crystallographic data, details experimental protocols for its synthesis and characterization, and

visualizes its structural and experimental workflows.

Crystallographic Data Summary
Barium hydrogen phosphate is known to crystallize in different polymorphic forms, primarily

orthorhombic. The crystallographic data for the most commonly cited forms are summarized

below for comparative analysis.

Table 1: Crystallographic Data for Orthorhombic Barium
Hydrogen Phosphate (BaHPO₄)
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Parameter α-BaHPO₄ β-BaHPO₄
Orthorhombic
Form

Crystal System Orthorhombic Orthorhombic Orthorhombic

Space Group Aem2 Pnma (No. 62) Pn2₁a or Pmn

a (Å) 4.5996(9) 4.609(1) 5.71

b (Å) 22.809(5) 14.195(3) 7.05

c (Å) 14.081(3) 17.214(5) 4.61

α (°) 90 90 90

β (°) 90 90 90

γ (°) 90 90 90

Volume (Å³) 1477.9 1126.3(5) 185.8

Z 16 12 2

Density (calc) (g/cm³) 4.15

R-factor
R1 = 0.069, wR2 =

0.077
R = 0.036

Reference [1] [1] [2]

Note: Different studies have reported slightly different lattice parameters and space groups for

orthorhombic BaHPO₄, which may be attributable to different synthesis conditions and

analytical techniques.

A related compound, barium dihydrogen phosphate (Ba(H₂PO₄)₂), crystallizes in a triclinic

system.

Table 2: Crystallographic Data for Triclinic Barium
Dihydrogen Phosphate (Ba(H₂PO₄)₂)
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Parameter Value

Crystal System Triclinic

Space Group P-1

a (Å) 6.9917(5)

b (Å) 7.1929(5)

c (Å) 7.9667(9)

α (°) 104.517(8)

β (°) 95.918(7)

γ (°) 109.459(6)

Volume (Å³) 358.96

Z 2

R-factor R = 0.0198, wR = 0.0633

Reference [3]

Experimental Protocols
The synthesis and structural analysis of barium hydrogen phosphate crystals involve precise

experimental procedures. Below are detailed methodologies cited in the literature.

Crystal Synthesis
Method 1: Gel Growth Technique[4]

Gel Preparation: A solution of sodium metasilicate (gel density 1.03 g/cm³) is mixed with

orthophosphoric acid to a pH of 6.

Reactant Diffusion: A 0.5 M solution of barium chloride is carefully layered on top of the set

gel.

Crystal Growth: The system is left undisturbed at ambient temperature to allow for the

controlled diffusion of the barium chloride solution into the gel, leading to the formation of
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BaHPO₄ crystals over time. Good quality crystals of sizes up to 5 x 4 x 2 mm have been

reported using this method.[4]

Method 2: Aqueous Solution Reaction[3][5]

Reactant Preparation: A dilute solution of orthophosphoric acid (H₃PO₄, 85%) is prepared.

Neutralization: Stoichiometric amounts of barium carbonate (BaCO₃) are slowly added to the

phosphoric acid solution. For example, 0.98 g (10 mmol) of H₃PO₄ can be neutralized with

0.20 g (2 mmol) of BaCO₃.[3]

Crystallization: The resulting solution is slowly evaporated at room temperature. This process

yields clear, parallelepiped-shaped single crystals suitable for X-ray diffraction studies.[3]

Crystal Structure Analysis
Single-Crystal X-ray Diffraction (XRD)[3]

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., RigakuXtaLAB

Synergy-S) equipped with a suitable X-ray source (e.g., Cu-Kα radiation) and a detector

(e.g., HyPix–6000 HE area detector).[3] Data is collected at room temperature.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is solved using direct

methods and refined using full-matrix least-squares on F². The positions of hydrogen atoms

can be determined from difference Fourier maps or placed in idealized positions.[3]

Powder X-ray Diffraction (XRD)[4]

Sample Preparation: The synthesized crystals are ground into a fine powder.

Data Collection: The powder is placed in a sample holder and analyzed using a powder X-

ray diffractometer (e.g., Philips-PM 9920) with a specific X-ray source (e.g., CuKα radiation,

λ = 1.5148 Å).[4]
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Phase Identification: The resulting diffraction pattern (d-spacings and intensities) is

compared with standard diffraction patterns from databases like the Joint Committee on

Powder Diffraction Standards (JCPDS) to confirm the phase and purity of the material.[4][6]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis

of barium hydrogen phosphate crystals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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